molecular formula C18H21NO2S B14584867 Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- CAS No. 61357-22-0

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl-

Cat. No.: B14584867
CAS No.: 61357-22-0
M. Wt: 315.4 g/mol
InChI Key: IZOULLSNUBFNAA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- is a complex organic compound with a molecular formula of C15H17NO2S . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

61357-22-0

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-(2-phenylethyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C18H21NO2S/c1-3-14-19(15-13-17-7-5-4-6-8-17)22(20,21)18-11-9-16(2)10-12-18/h3-12H,1,13-15H2,2H3

InChI Key

IZOULLSNUBFNAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine and allylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-(2-phenylethyl)-N-2-propenyl- is unique due to its specific structural features, such as the presence of both phenylethyl and propenyl groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

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